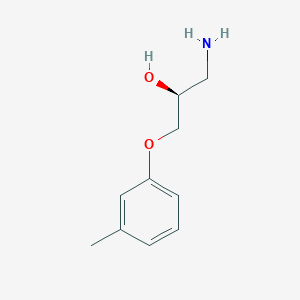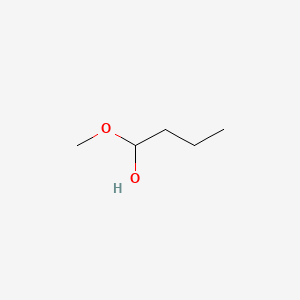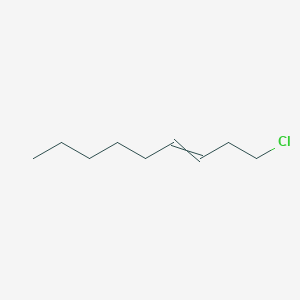![molecular formula C16H18N6O4 B12557742 6-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]hex-5-ynenitrile](/img/structure/B12557742.png)
6-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]hex-5-ynenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]hex-5-ynenitrile is a complex organic compound that belongs to the class of purine nucleosides These compounds are characterized by a purine base attached to a ribosyl or deoxyribosyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]hex-5-ynenitrile typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the purine ring system, followed by the introduction of the amino group and the hex-5-ynenitrile moiety. Common reagents used in these reactions include various halogenated compounds, amines, and nitriles. The reaction conditions often involve the use of catalysts, specific temperature controls, and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
6-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]hex-5-ynenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the nitrile group, leading to the formation of amines or other reduced products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenated compounds for substitution reactions. The reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for different applications.
科学的研究の応用
6-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]hex-5-ynenitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to nucleic acids and their interactions with proteins and other biomolecules.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer agents.
Industry: The compound is utilized in the production of pharmaceuticals and other fine chemicals, benefiting from its unique chemical properties.
作用機序
The mechanism of action of 6-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]hex-5-ynenitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes. Detailed studies are required to fully elucidate the exact mechanisms and pathways.
類似化合物との比較
Similar Compounds
- (2R,3R,4S,5R)-5-(6-Amino-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol
- (2R,3R,4S,5R)-2-(6-amino-8-[(3,4-dichlorophenyl)methylamino]purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
- (2R,3R,4S,5R)-2-(Acetoxymethyl)-5-(6-amino-2-fluoro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate
Uniqueness
What sets 6-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]hex-5-ynenitrile apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and advanced materials.
特性
分子式 |
C16H18N6O4 |
|---|---|
分子量 |
358.35 g/mol |
IUPAC名 |
6-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]hex-5-ynenitrile |
InChI |
InChI=1S/C16H18N6O4/c17-6-4-2-1-3-5-10-20-14(18)11-15(21-10)22(8-19-11)16-13(25)12(24)9(7-23)26-16/h8-9,12-13,16,23-25H,1-2,4,7H2,(H2,18,20,21)/t9-,12-,13-,16-/m1/s1 |
InChIキー |
NLXNJXJJTBGEFC-RVXWVPLUSA-N |
異性体SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)C#CCCCC#N)N |
正規SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)C#CCCCC#N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phosphonium, [(9,10-dicyano-2-anthracenyl)methyl]triphenyl-, bromide](/img/structure/B12557671.png)
![6-[(2,2,4,4-Tetramethyl-3,4-dihydro-2H-1-benzothiopyran-7-yl)ethynyl]pyridine-3-carboxylic acid](/img/structure/B12557672.png)

![[4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ylidene]hydrazine](/img/structure/B12557688.png)

![6-Methylidenebicyclo[3.1.0]hexan-2-one](/img/structure/B12557702.png)
![Dimethyl[1-(trimethylstannyl)-1H-inden-1-yl]arsane](/img/structure/B12557712.png)
![Cyclotrisiloxane, pentamethyl[3-(2-nitrophenoxy)propyl]-](/img/structure/B12557714.png)



![1-Azaspiro[5.5]undecan-7-one, 1-(phenylmethyl)-](/img/structure/B12557728.png)

![(3E)-3-[(4-Chlorophenyl)imino]-1,3-diphenylpropan-1-one](/img/structure/B12557733.png)
